![molecular formula C17H20FNO4S B4842129 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide](/img/structure/B4842129.png)
4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide
Overview
Description
4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide, also known as Compound 1, is a novel small molecule that has shown potential in various scientific research applications. This compound belongs to the sulfonamide class of compounds and has a molecular weight of 429.53 g/mol.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 is not fully understood, but it is believed to act as a small molecule inhibitor of specific enzymes and signaling pathways. In cancer cells, 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression and cell growth. In inflammatory cells, 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In neurological cells, 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has been shown to activate the protein kinase B (Akt) signaling pathway, which plays a role in cell survival and growth.
Biochemical and Physiological Effects
4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In inflammatory cells, 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In neurological cells, 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has been shown to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 is its high potency and selectivity for specific enzymes and signaling pathways. This makes it a useful tool for studying the role of these targets in various biological processes. However, one limitation of 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1. One direction is to further investigate its mechanism of action and identify other targets that it may interact with. Another direction is to explore its potential in other scientific research applications, such as metabolic disorders and infectious diseases. Additionally, the development of more soluble analogs of 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 could improve its usefulness in lab experiments.
Scientific Research Applications
4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has shown potential in various scientific research applications, including cancer research, inflammation research, and neurological research. In cancer research, 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, 4-fluoro-N-(4-isopropoxy-3-methoxybenzyl)benzenesulfonamide 1 has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
4-fluoro-N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S/c1-12(2)23-16-9-4-13(10-17(16)22-3)11-19-24(20,21)15-7-5-14(18)6-8-15/h4-10,12,19H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFKOUFZZPIXMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-methoxy-4-(propan-2-yloxy)benzyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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